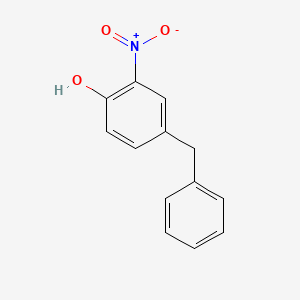

4-Benzyl-2-nitrophenol

Overview

Description

4-Benzyl-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a benzyl group attached to the fourth position of the phenol ring and a nitro group at the second position

Mechanism of Action

Target of Action

4-Benzyl-2-nitrophenol primarily targets aromatic compounds in a process known as nucleophilic aromatic substitution . This compound serves as a synthetic precursor for constructing fluorescent ion indicators .

Mode of Action

The mode of action of this compound involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile . This process is facilitated by the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .

Biochemical Pathways

The biochemical pathways affected by this compound involve the catabolism of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol have been studied, and they exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of the action of this compound is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor, where hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of a Pd/C catalyst and acetic anhydride . Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 4-benzylphenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Another method involves the Friedel-Crafts alkylation of 2-nitrophenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of this compound through the substitution of the hydrogen atom at the fourth position of the phenol ring with a benzyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products

Reduction: 4-Benzyl-2-aminophenol.

Oxidation: 4-Benzyl-2-nitroquinone.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Benzyl-2-nitrophenol has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.

Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenol: Similar structure but lacks the benzyl group.

2-Nitrophenol: Nitro group at the ortho position instead of the para position.

4-Benzylphenol: Lacks the nitro group.

Uniqueness

4-Benzyl-2-nitrophenol is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Biological Activity

4-Benzyl-2-nitrophenol (CAS Number: 37021-63-9) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both a benzyl group and a nitro group attached to a phenolic structure. Its molecular formula is , and it exhibits properties typical of nitrophenols, such as being a weak acid due to the hydroxyl group.

Target of Action

This compound primarily acts through nucleophilic aromatic substitution , targeting aromatic compounds. This reaction involves the replacement of one substituent in the aromatic ring by a nucleophile, which is essential for its biological activity.

Biochemical Pathways

The compound influences various biochemical pathways, particularly in microbial metabolism. It has been shown to affect the catabolism of related compounds like 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent. For example, derivatives of nitrophenols have been studied for their ability to induce apoptosis in cancer cells .

- Enzyme Inhibition : It may also act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms fully.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various nitrophenols, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with mechanisms involving oxidative stress and apoptosis induction .

- Antimicrobial Studies : In vitro tests showed that this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli .

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, related compounds such as 2,4-dinitrophenol exhibit nonlinear pharmacokinetics due to factors like plasma protein binding and tissue distribution. Understanding these parameters is crucial for evaluating the safety and efficacy of this compound in therapeutic contexts.

Comparison with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Nitrophenol | Lacks benzyl group | Antimicrobial, cytotoxic |

| 2-Nitrophenol | Nitro group at ortho | Less potent than para isomer |

| 4-Benzylphenol | Lacks nitro group | Limited biological activity |

The unique combination of both benzyl and nitro groups in this compound enhances its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name |

4-benzyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354900 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-63-9 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.